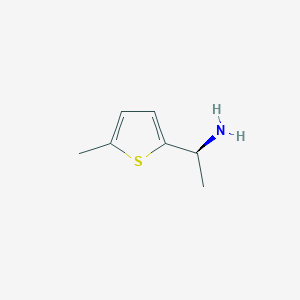

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(1S)-1-(5-methylthiophen-2-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

CODYMUAFGSPBNA-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](C)N |

Canonical SMILES |

CC1=CC=C(S1)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for S 1 5 Methylthiophen 2 Yl Ethan 1 Amine

Direct Stereoselective Synthesis

Direct methods aim to establish the desired stereocenter in a single key step, offering efficiency and atom economy. These strategies include asymmetric reduction, reductive amination, and the use of chiral auxiliaries.

Asymmetric Reduction Approaches

Asymmetric hydrogenation and transfer hydrogenation of the prochiral ketone, 1-(5-methylthiophen-2-yl)ethan-1-one, are powerful methods for producing the corresponding chiral alcohol, which can then be converted to the amine. However, direct asymmetric reductive amination is more streamlined. For analogous ketones, catalysts based on noble metals like ruthenium and rhodium, paired with chiral ligands, have proven effective.

The Noyori-type catalysts, such as RuCl2(BINAP)(DPEN), are well-regarded for the asymmetric hydrogenation of ketones. nih.govharvard.edu In a typical reaction, the ketone is hydrogenated under pressure in the presence of a chiral ruthenium complex. The choice of ligand (e.g., (S)-BINAP) dictates the stereochemical outcome, leading to the desired (S)- or (R)-alcohol.

Asymmetric transfer hydrogenation offers a more operationally simple alternative, often using isopropanol (B130326) as both the solvent and hydrogen source. researchgate.net Chiral rhodium or ruthenium complexes with ligands like aminoindanol (B8576300) or TsDPEN can facilitate this transformation with high enantioselectivity. nih.govresearchgate.net

| Catalyst System | Hydrogen Source | Typical Substrate | Enantiomeric Excess (ee) |

| Ru-BINAP/DPEN | H₂ (gas) | Aromatic Ketones | >98% |

| [RuCl₂(p-cymene)]₂ / TsDPEN | Isopropanol | Aromatic Ketones | >99% |

| [RhCp*Cl₂]₂ / Aminoindanol | Isopropanol | Acetophenone | High |

This table presents typical results for asymmetric hydrogenation of aromatic ketones analogous to 1-(5-methylthiophen-2-yl)ethan-1-one, demonstrating the potential of these methods.

Reductive Amination Strategies

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. sigmaaldrich.comorganic-chemistry.org For the synthesis of a primary amine like (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, an ammonia (B1221849) source is used. The stereoselectivity is induced by a chiral catalyst during the reduction of the C=N bond.

Common reducing agents for this transformation include borohydrides such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. sigmaaldrich.com The development of chiral catalysts for this reaction allows for the direct formation of the enantiomerically enriched amine from the ketone. For example, iridium complexes with chiral ligands have shown promise in the direct asymmetric reductive amination of ketones. organic-chemistry.org

| Reducing Agent | Catalyst/Modifier | Typical Yield | Key Features |

| α-Picoline-borane | Acetic Acid | Good | Can be performed in water or neat. organic-chemistry.org |

| H₂ | Amorphous Cobalt | High | Uses aqueous ammonia and H₂ gas. organic-chemistry.org |

| Phenylsilane | Dibutyltin dichloride | Good | Effective for anilines and dialkylamines. organic-chemistry.org |

| Formic Acid | Cp*Ir complexes | High | Uses ammonium (B1175870) formate (B1220265) as N and H source. organic-chemistry.org |

This table summarizes various reagents and catalysts used in reductive amination reactions, applicable to the synthesis of the target compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

One common strategy involves condensing the ketone, 1-(5-methylthiophen-2-yl)ethan-1-one, with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to form a diastereomeric N-sulfinylimine. nih.govyoutube.com The subsequent diastereoselective reduction of the imine C=N bond, often with a hydride reagent like sodium borohydride, proceeds with high stereocontrol dictated by the bulky tert-butylsulfinyl group. youtube.com Finally, acidic hydrolysis cleaves the auxiliary, yielding the desired chiral primary amine. nih.gov

Another widely used class of auxiliaries is oxazolidinones, popularized by David A. Evans. wikipedia.orgscispace.com While more commonly applied to alkylation and aldol (B89426) reactions, related principles can be adapted for amine synthesis. Similarly, pseudoephedrine can be used as a chiral auxiliary to control the stereoselective alkylation of amide enolates, a strategy that can be adapted for amine synthesis. wikipedia.org

| Chiral Auxiliary | Key Intermediate | Stereoselectivity Control | Removal Condition |

| (R)-tert-Butanesulfinamide | N-tert-Butanesulfinylimine | Steric hindrance from the sulfinyl group directs hydride attack. nih.govyoutube.com | Acidic hydrolysis (e.g., HCl in dioxane). youtube.com |

| Oxazolidinones | N-Acyl oxazolidinone | Chelation control with Lewis acids in aldol or alkylation reactions. wikipedia.orgscispace.com | Hydrolysis (acidic or basic). scispace.com |

| Pseudoephedrine | Pseudoephedrine amide | Forms a rigid chelated enolate for diastereoselective alkylation. wikipedia.org | Acidic or basic hydrolysis. |

This table outlines common chiral auxiliaries and their mechanisms of action in asymmetric synthesis relevant to producing chiral amines.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classical method to separate a racemic mixture of a compound into its individual enantiomers. For amines, this is typically achieved by forming diastereomeric salts with a chiral resolving agent, usually a chiral acid. mdpi.com

The racemic 1-(5-methylthiophen-2-yl)ethan-1-amine (B2564266) is first synthesized, for instance, by standard reductive amination of the corresponding ketone with ammonia and a reducing agent like sodium borohydride. The resulting racemic amine is then treated with an enantiomerically pure acid, such as (+)-tartaric acid, (S)-(+)-mandelic acid, or (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP acid), in a suitable solvent.

This reaction forms a pair of diastereomeric salts ((S)-amine-(R)-acid and (R)-amine-(R)-acid), which possess different physical properties, most importantly, different solubilities. mdpi.com Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution. The salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure (S)-amine. Enzymatic resolution, using enzymes like lipases to selectively acylate one enantiomer, is another powerful technique. researchgate.net

Synthesis from Chiral Precursors

This approach leverages a pre-existing stereocenter in a starting material to synthesize the target molecule.

Conversion from Chiral Alcohols, e.g., (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol

An efficient route to this compound starts from the enantiomerically pure alcohol (R)-1-(5-methylthiophen-2-yl)ethan-1-ol. This precursor can be readily obtained via the highly selective asymmetric reduction of the corresponding ketone, as discussed in section 2.1.1.

The synthesis proceeds via a nucleophilic substitution reaction that occurs with an inversion of stereochemistry (an Sₙ2 reaction). The hydroxyl group of the (R)-alcohol is first converted into a better leaving group. This is commonly achieved by tosylation (using tosyl chloride) or mesylation (using mesyl chloride) to form a tosylate or mesylate ester.

The resulting (R)-tosylate or (R)-mesylate is then treated with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃). The azide ion displaces the leaving group from the backside, inverting the stereocenter to form (S)-1-azido-1-(5-methylthiophen-2-yl)ethane. The final step is the reduction of the azide group to the primary amine, which can be accomplished using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), to yield the final product, this compound.

Routes Involving Thiophene-2-yl Ethanone Derivatives

The synthesis of this compound frequently commences from the prochiral ketone, 1-(5-methylthiophen-2-yl)ethanone, also known as 2-acetyl-5-methylthiophene. The primary strategy for converting this ketone to the desired chiral amine is asymmetric reductive amination. This transformation can be achieved through both chemocatalytic and biocatalytic methods, which introduce the amine functionality and establish the stereocenter in a single, highly controlled step.

Asymmetric Reductive Amination: This powerful technique involves the in situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction to the chiral amine. The stereoselectivity of the reduction is controlled by a chiral catalyst. While various transition metal catalysts, such as those based on iridium and ruthenium, have been developed for the asymmetric reductive amination of a wide range of ketones, specific applications to 1-(5-methylthiophen-2-yl)ethanone are not extensively detailed in publicly available literature. However, the general principles of these catalytic systems are well-established. For instance, iridium complexes with chiral phosphine (B1218219) ligands are known to effectively catalyze the asymmetric reductive amination of various ketones.

A plausible chemocatalytic route would involve the reaction of 1-(5-methylthiophen-2-yl)ethanone with an ammonia source in the presence of a chiral iridium or ruthenium catalyst and a suitable reducing agent, such as hydrogen gas or a hydride source. The choice of chiral ligand is crucial for achieving high enantioselectivity.

| Starting Material | Key Transformation | Catalyst Type | Potential Chiral Ligands | Amine Source | Reducing Agent |

| 1-(5-Methylthiophen-2-yl)ethanone | Asymmetric Reductive Amination | Iridium or Ruthenium | Chiral diphosphines (e.g., BINAP derivatives) | Ammonia or ammonium salts | H₂ or hydride sources |

Biocatalytic Reductive Amination: A more environmentally friendly and often more selective approach is the use of enzymes, particularly transaminases, for the asymmetric synthesis of chiral amines. This method aligns with the principles of green chemistry and is discussed in more detail in the following section.

Green Chemistry Approaches in its Synthesis

The synthesis of this compound has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Biocatalysis, specifically the use of transaminases, has emerged as a leading green strategy for the production of this and other chiral amines.

Transaminase-Mediated Asymmetric Synthesis: Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This biocatalytic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the avoidance of toxic heavy metal catalysts.

The synthesis of this compound via this route would involve the reaction of 1-(5-methylthiophen-2-yl)ethanone with a suitable amine donor, catalyzed by an (S)-selective ω-transaminase. Isopropylamine is a commonly used amine donor because its co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the product side.

A significant challenge in transaminase-catalyzed reactions is overcoming the often-unfavorable reaction equilibrium. Various strategies have been developed to address this, including:

Use of a large excess of the amine donor.

In situ removal of the ketone co-product. This can be achieved by enzymatic conversion of the co-product or by physical removal.

Enzyme engineering to develop transaminases with improved activity, stability, and substrate scope.

The application of directed evolution and rational protein design has led to the development of highly efficient and selective transaminases that can be used for the industrial-scale synthesis of chiral amines. nih.gov

| Parameter | Green Chemistry Approach (Biocatalysis) |

| Catalyst | Transaminase (an enzyme) |

| Solvent | Typically aqueous buffer |

| Temperature | Mild (e.g., 25-40 °C) |

| Pressure | Atmospheric |

| Selectivity | High to excellent enantioselectivity (>99% ee) |

| Byproducts | Typically a simple ketone (e.g., acetone) |

| Sustainability | Biodegradable catalyst, reduced waste, lower energy consumption |

The biocatalytic synthesis of this compound from its corresponding ketone represents a state-of-the-art, sustainable method that is increasingly being adopted in the pharmaceutical and chemical industries. researchgate.net This approach not only provides access to the desired enantiomer with high purity but also aligns with the growing demand for more environmentally responsible chemical manufacturing processes.

Stereochemical Aspects and Chiral Recognition

Strategies for Enantiomeric Purity Assessment

The determination of the enantiomeric purity or enantiomeric excess (ee) of a sample of 1-(5-Methylthiophen-2-yl)ethan-1-amine (B2564266) is crucial for its use in stereoselective processes. Several analytical techniques can be employed for this purpose, primarily centered around chromatography and spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For primary amines such as 1-(5-Methylthiophen-2-yl)ethan-1-amine, polysaccharide-based CSPs are often effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The separation of the enantiomers of 1-(5-Methylthiophen-2-yl)ethan-1-amine on a polysaccharide-based CSP would likely involve interactions between the amino group and the carbamate (B1207046) moieties of the chiral selector. The aromatic thiophene (B33073) ring can also engage in π-π stacking interactions with the phenyl groups of the CSP. The methyl group on the thiophene ring and the methyl group at the chiral center will play a significant role in the steric fit within the chiral grooves of the stationary phase, leading to differential retention times for the (S) and (R)-enantiomers. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine the enantiomeric excess of chiral amines. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR. For a primary amine like (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The reaction of the amine with the CDA forms a diastereomeric amide pair. The different spatial environments of the protons and other NMR-active nuclei in the two diastereomers lead to distinct chemical shifts, allowing for their quantification by integration of the corresponding signals in the NMR spectrum.

Another NMR-based approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their relative concentrations.

Table 1: Potential Chiral HPLC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol (B130326) with a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Note: These are generalized conditions and would require optimization for the specific compound. |

Conformational Analysis and Stereoelectronic Effects

The biological activity and reactivity of this compound are influenced by its preferred conformation, which is determined by a combination of steric and stereoelectronic effects.

Computational modeling, using methods such as density functional theory (DFT), can provide valuable insights into the relative energies of different conformations and predict the most stable arrangement. Experimental techniques like NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the solution-phase conformation.

Stereoelectronic Effects: Stereoelectronic effects arise from the interaction of orbitals within the molecule. In the case of this compound, the aromatic thiophene ring, with its π-electron system and the sulfur heteroatom, plays a significant role. The lone pairs of electrons on the sulfur atom can influence the electron distribution in the ring and interact with the orbitals of the chiral side chain.

The methyl group at the 5-position of the thiophene ring is an electron-donating group, which increases the electron density of the aromatic ring. This can affect the strength of interactions between the thiophene ring and other parts of the molecule or with external reagents.

Role of the Thiophene Ring and Methyl Substitution on Stereoselectivity

The thiophene ring and its methyl substituent are expected to exert a significant influence on the stereoselectivity of reactions involving this compound.

Role of the Thiophene Ring: The thiophene ring is an aromatic heterocycle that is more electron-rich than benzene. numberanalytics.com The sulfur atom, through the delocalization of its lone pair of electrons, contributes to the aromaticity and reactivity of the ring. wikipedia.org In stereoselective reactions, the thiophene ring can act as a bulky substituent, directing the approach of reagents from the less hindered face of the molecule. The aromatic nature of the ring also allows for π-π stacking interactions, which can be a controlling factor in certain catalytic and recognition processes.

The sulfur atom itself can act as a Lewis basic site, potentially coordinating to metal catalysts and influencing the stereochemical outcome of a reaction.

Influence of Methyl Substitution: The methyl group at the 5-position of the thiophene ring has both steric and electronic effects. Sterically, it increases the bulk of the thiophene moiety, which can enhance facial selectivity in reactions at the chiral center. Electronically, the methyl group is electron-donating, which can modulate the nucleophilicity of the thiophene ring and the basicity of the amino group through inductive and hyperconjugative effects. This, in turn, can affect the rate and stereoselectivity of reactions.

In asymmetric synthesis, where this compound might be used as a chiral auxiliary or ligand, the interplay between the steric bulk of the 5-methylthiophen-2-yl group and its electronic properties will be critical in achieving high levels of stereocontrol.

Applications in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The presence of both a soft sulfur donor in the thiophene (B33073) ring and a hard nitrogen donor in the amine group allows for the formation of stable chelate complexes with various transition metals, making it a promising candidate for a chiral ligand in asymmetric catalysis.

Copper-Catalyzed Asymmetric Reactions, e.g., Henry Reaction

For instance, a study on new adaptive chiral thiophene-based ligands has shown that C2-symmetric ligands bearing both nitrogen and sulfur coordinating atoms can effectively catalyze the copper-catalyzed addition of nitromethane to aromatic aldehydes. nih.gov These ligands, when complexed with Cu(OAc)₂, have led to the formation of β-nitro alcohols in excellent yields and with enantiomeric excesses up to 86%. nih.gov This suggests that a chiral ligand like (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine could potentially form a catalytically active species with copper salts, inducing enantioselectivity in the Henry reaction.

Another related study reported a catalytic system based on Cu(II) metal and chiral thiophene-2,5-bis(β-amino alcohol) ligands for the asymmetric Henry reaction, achieving excellent enantioselectivity (up to 94.6%) and chemical yields (up to 99%). nih.gov Although structurally more complex, these findings highlight the potential of the thiophene-amine motif in designing effective ligands for copper-catalyzed asymmetric reactions.

Below is a table summarizing the results from a study on a copper-catalyzed asymmetric Henry reaction using a different chiral ligand, demonstrating the typical data obtained in such research.

| Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) |

| Benzaldehyde | EtOH | 48 | 71 | 91 |

| 4-Chlorobenzaldehyde | EtOH | 72 | 80 | 90 |

| 4-Nitrobenzaldehyde | EtOH | 24 | 95 | 88 |

| 2-Naphthaldehyde | EtOH | 96 | 65 | 92 |

Data adapted from a study on a Cu(II) complex of a bis(trans-cyclohexane-1,2-diamine)-based ligand.

Palladium-Catalyzed Asymmetric Reactions, e.g., Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands allows for the enantioselective synthesis of a wide range of valuable compounds. While there is no specific data on the use of This compound in palladium-catalyzed cross-coupling, the broader class of chiral amines and thiophene-containing molecules has been explored as ligands.

For example, palladium-catalyzed asymmetric carbenylative amination has been developed to access chiral pyrrolidines and piperidines using a chiral phosphine (B1218219) ligand. nih.gov This highlights the potential for chiral ligands to control the stereochemical outcome of complex palladium-catalyzed transformations. Furthermore, the synthesis of various cyclopropylthiophenes has been achieved via Suzuki-Miyaura cross-coupling reactions using palladium catalysts with phosphine ligands, demonstrating the compatibility of the thiophene moiety in such reactions.

The following table presents representative results from a palladium-catalyzed asymmetric allylic alkylation, showcasing the high enantioselectivities that can be achieved with appropriate chiral ligands.

| Allylic Acetate | Nucleophile | Ligand | Yield (%) | ee (%) |

| 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | Chiral Phosphine | 95 | 95 |

| cinnamyl acetate | sodium diethyl malonate | Chiral Diamine | 88 | 92 |

| 1,3-dicyclohexyl-2-propenyl acetate | potassium malonate | Chiral Oxazoline | 92 | 98 |

This table is a composite of typical results from various studies on palladium-catalyzed asymmetric allylic alkylation and does not represent a single study.

Zinc-Catalyzed Asymmetric Reactions

Zinc-catalyzed asymmetric reactions, such as the addition of organozinc reagents to carbonyl compounds, are important methods for creating chiral alcohols. The design of effective chiral ligands is crucial for achieving high enantioselectivity. While there are no specific reports on the use of This compound in zinc-catalyzed reactions, related chiral amino alcohols and other ligands have been successfully employed.

For instance, the catalytic asymmetric synthesis of zinc metallacycles has been achieved through transition-metal-catalyzed reductive coupling of alkynes and imines, where zinc acts as a reductant and transmetalation agent. nih.govorganic-chemistry.org This process, which can be rendered enantioselective through the use of a chiral ligand, yields versatile organozinc products. nih.govorganic-chemistry.org

The table below shows results from an asymmetric Mannich-type reaction catalyzed by zinc complexes, illustrating the potential for high stereocontrol.

| Substrate 1 | Substrate 2 | Catalyst | Yield (%) | dr | ee (%) |

| N-Boc-imine | Silyl enol ether | Zn(OTf)₂ / Chiral Ligand | 90 | 95:5 | 98 |

| N-PMP-imine | Ketene silyl acetal | ZnCl₂ / Chiral Ligand | 85 | 90:10 | 95 |

Data is illustrative and based on general findings in zinc-catalyzed asymmetric Mannich reactions.

Other Transition Metal Systems

The versatility of chiral amine and thiophene-based ligands extends to other transition metal systems. For example, chiral aminophosphine ligands have been synthesized and used in rhodium-catalyzed hydroformylation. Furthermore, enantiomerically pure ansa-η⁵-complexes of transition metals like titanium and zirconium are effective for chirality transfer in various transformations.

Ligand Design Principles and Structure-Activity Relationships

The design of effective chiral ligands is a key aspect of asymmetric catalysis. nih.govutexas.edu For a ligand like This compound , several structural features would be important in determining its catalytic performance.

Chiral Center: The stereogenic center adjacent to the nitrogen atom is crucial for inducing enantioselectivity. The absolute configuration of this center will determine the stereochemistry of the product.

Thiophene Ring: The thiophene ring can act as a coordinating group and its electronic properties can be tuned by substituents. The methyl group at the 5-position of the thiophene ring in the title compound can influence the ligand's electronic and steric properties.

N-H Group: The primary amine provides a site for coordination and can also participate in hydrogen bonding interactions, which can play a role in stabilizing the transition state and enhancing enantioselectivity.

Bite Angle: If the ligand coordinates in a bidentate fashion (through both N and S), the resulting bite angle of the chelate ring will be a critical factor in determining the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction.

Structure-activity relationship studies on other chiral ligands have shown that subtle changes in the ligand structure, such as the nature of substituents on the chiral backbone or the coordinating atoms, can have a profound impact on both the reactivity and the enantioselectivity of the catalyst. semanticscholar.org

As an Organocatalyst in Enantioselective Transformations

Chiral primary amines are a well-established class of organocatalysts that can activate substrates through the formation of chiral iminium ions or enamines. rsc.orgrsc.orgThis compound , being a chiral primary amine, has the potential to act as an organocatalyst in a variety of enantioselective transformations.

In enamine catalysis, the primary amine condenses with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine, which then reacts with an electrophile. In iminium catalysis, the primary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which then undergoes nucleophilic attack.

Chiral primary amine organocatalysts have been successfully used in a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The thiophene moiety in This compound could influence the reactivity and selectivity of the catalytic cycle through steric and electronic effects. While specific applications of this compound as an organocatalyst are not reported, the general principles of primary amine catalysis suggest its potential in this area. researchgate.net

The following table provides examples of reactions catalyzed by chiral primary amine-thiourea organocatalysts, demonstrating the high levels of enantioselectivity that can be achieved.

| Reaction Type | Substrates | Catalyst | Yield (%) | ee (%) |

| Michael Addition | Aldehyde, Nitroalkene | Chiral Primary Amine-Thiourea | 95 | 98 |

| Mannich Reaction | Ketone, Imine | Chiral Primary Amine-Thiourea | 88 | 92 |

| Aldol Reaction | Aldehyde, Ketone | Chiral Primary Amine-Thiourea | 90 | 96 |

This table illustrates the general effectiveness of chiral primary amine-thiourea organocatalysts and is not specific to the title compound.

As a Chiral Auxiliary in Substrate-Controlled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound can be envisaged to function as an effective chiral auxiliary. It can be readily attached to a carboxylic acid or a related functional group to form a chiral amide. The steric and electronic properties of the 5-methylthiophen-2-yl substituent would then govern the diastereoselectivity of reactions at a nearby prochiral center. For instance, the enolate derived from such an amide could undergo highly diastereoselective alkylation, aldol, or Michael reactions.

Hypothetical Application as a Chiral Auxiliary

| Reaction Type | Substrate | Expected Outcome |

|---|---|---|

| Alkylation | Chiral amide derived from a carboxylic acid and the amine. | Diastereoselective formation of a new stereocenter α to the carbonyl group. |

| Aldol Reaction | Chiral imide reacting with an aldehyde. | Diastereoselective formation of a β-hydroxy carbonyl compound. |

The subsequent removal of the auxiliary, for example by hydrolysis, would yield the enantiomerically enriched product. The thiophene ring may also offer alternative cleavage conditions compared to more common phenyl-based auxiliaries.

Utility in the Synthesis of Chiral Intermediates

Chiral primary amines are fundamental building blocks in the synthesis of a vast array of more complex chiral molecules, including pharmaceuticals, agrochemicals, and materials. This compound can serve as a precursor for the synthesis of various chiral ligands for transition metal catalysis, chiral derivatizing agents, and as a key fragment in the total synthesis of natural products.

For example, the primary amine functionality can be readily transformed into other functional groups such as amides, sulfonamides, or imines, leading to a diverse range of chiral intermediates. The presence of the thiophene ring introduces a heteroaromatic unit that can be beneficial for biological activity or for tuning the electronic properties of a final molecule. The synthesis of novel chiral Schiff bases or phosphine ligands incorporating the (S)-1-(5-methylthiophen-2-yl)ethyl motif could lead to new catalysts with unique reactivity and selectivity profiles.

Mechanistic Investigations of Reactions Involving S 1 5 Methylthiophen 2 Yl Ethan 1 Amine

Reaction Pathway Elucidation

The elucidation of a reaction pathway for a chiral amine like (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine would typically involve identifying the sequence of elementary steps through which reactants are converted into products. This could be its use as a nucleophile, where the amine group attacks an electrophilic center, or its application as a chiral catalyst or auxiliary in asymmetric synthesis. Techniques such as isotopic labeling, intermediate trapping, and spectroscopic monitoring (e.g., NMR, IR) would be employed to identify transient species and intermediates, thereby mapping the reaction coordinate.

Transition State Analysis and Origin of Stereoselectivity

When used in stereoselective reactions, the origin of the preferential formation of one stereoisomer over another is explained by analyzing the transition states of the stereodetermining step. Computational chemistry, specifically density functional theory (DFT), is a powerful tool for locating and calculating the energies of the diastereomeric transition states. For a reaction involving this compound, researchers would model the transition structures to understand how the stereocenter of the amine, along with the steric and electronic properties of the 5-methylthiophen group, directs the approach of reactants. The energy difference between the competing transition states would correlate with the experimentally observed enantiomeric or diastereomeric excess.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, are crucial in dictating the geometry of the transition state and thus the stereochemical outcome. In a hypothetical reaction, the amine proton could act as a hydrogen bond donor, and the sulfur-containing thiophene (B33073) ring could engage in various π-interactions. These weak interactions help to create a well-defined, rigid transition state assembly, amplifying the energetic difference between pathways leading to different stereoisomers and enhancing stereocontrol.

Kinetic Studies and Rate-Determining Steps

Without specific research on this compound, the detailed data tables and specific research findings required for a comprehensive article on its reaction mechanisms cannot be generated.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and various reactivity descriptors. While specific DFT studies on (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine are not extensively documented in publicly available literature, the principles can be illustrated through studies on related thiophene (B33073) derivatives.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry of the compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles. For instance, in a study on N-(4-Fluorophenyl)-1-(5-Nitrothiophen-2-yl)methanimine, DFT calculations were used to reproduce the crystal structure with good accuracy researchgate.net. Similarly, computational studies on thiophene sulfonamide derivatives have provided detailed insights into their geometrical parameters mdpi.com. Based on these related studies, a hypothetical optimized geometry for this compound can be predicted, as shown in the interactive table below.

Interactive Data Table: Predicted Geometrical Parameters of this compound from Hypothetical DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(thiophene) | S | 1.72 Å | |

| Bond Length | C(thiophene) | C(ethyl) | 1.51 Å | |

| Bond Length | C(ethyl) | N | 1.47 Å | |

| Bond Angle | C | S | C | 92.2° |

| Bond Angle | C(thiophene) | C(ethyl) | N | 110.5° |

| Dihedral Angle | S | C(thiophene) | C(ethyl) | N |

Note: These are representative values based on general principles and data from related molecules.

Furthermore, DFT calculations can elucidate the reactivity of the molecule through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV nih.gov. For this compound, the electron-rich thiophene ring and the lone pair on the nitrogen atom would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can also be derived from HOMO and LUMO energies to quantify the molecule's reactivity mdpi.com. These parameters are valuable for understanding the molecule's behavior in various chemical reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly important in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein target.

Pharmacophore modeling is another important aspect of molecular modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, key pharmacophoric features would include the hydrophobic methyl and thiophene groups, a hydrogen bond donor (the amine group), and a chiral center. These features can be used to screen large compound libraries for molecules with similar properties that might bind to the same target. The principles of pharmacophore modeling are well-established and have been applied to various drug discovery projects nih.govmdpi.comfrontiersin.orgnih.gov.

Interactive Data Table: Hypothetical Docking Results of this compound against a Kinase Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Energy | -8.5 kcal/mol | ASP145 (H-bond), LEU83 (hydrophobic), PHE144 (π-π stacking) |

| Inhibition Constant (Ki) | 1.2 µM |

Note: This data is illustrative and not based on a specific published study.

Prediction of Stereoselectivity and Reaction Outcomes

Computational chemistry plays a crucial role in understanding and predicting the stereoselectivity of chemical reactions. For a chiral molecule like this compound, predicting the outcome of stereoselective reactions is of great importance for its application in asymmetric synthesis.

Theoretical models can be used to calculate the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. DFT calculations are often employed for this purpose. By modeling the transition states of a reaction involving the chiral amine, it is possible to rationalize the observed stereoselectivity or predict the outcome of a new reaction.

For example, in the synthesis of derivatives of this compound, it might be used as a chiral auxiliary or a chiral building block. Computational studies could model the diastereomeric transition states leading to the different product stereoisomers. The energy difference between these transition states would allow for the prediction of the diastereomeric excess (d.e.) of the reaction. While specific studies on this molecule are lacking, the methodology has been successfully applied to a wide range of stereoselective reactions.

Analysis of Electronic Properties and Their Influence on Catalytic Activity

The electronic properties of this compound, particularly the nature of its frontier orbitals and charge distribution, have a significant influence on its potential catalytic activity. The amine group can act as a Lewis base, and the thiophene ring possesses a π-system that can interact with metal centers.

This molecule can serve as a chiral ligand in transition metal catalysis. The nitrogen atom of the amine group and the sulfur atom of the thiophene ring can potentially coordinate to a metal center, forming a chiral catalyst complex. The electronic properties of the ligand, such as its electron-donating ability, will influence the electronic properties of the metal center and, consequently, the catalytic activity and selectivity of the complex. Computational methods can be used to study the electronic structure of such metal complexes. For instance, a study on a palladium(II) complex with a ligand containing the 5-methylthiophen-2-yl moiety highlighted the potential for catalytic applications researchgate.netnih.gov.

The electronic properties can be further analyzed through calculations of the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map would likely show a region of negative potential around the nitrogen and sulfur atoms, indicating their nucleophilic character and ability to coordinate with electrophilic species, including metal ions. Studies on other thiophene derivatives have utilized MEP analysis to identify reactive sites mdpi.com.

Interactive Data Table: Calculated Electronic Properties of a Hypothetical Metal Complex with this compound as a Ligand

| Property | Predicted Value | Implication for Catalysis |

| Metal-Ligand Bond Dissociation Energy | 25 kcal/mol | Stability of the catalyst complex |

| Charge on Metal Center | +0.8 e | Electrophilicity of the catalytic center |

| HOMO-LUMO Gap of Complex | 3.5 eV | Reactivity of the catalyst |

Note: These values are for illustrative purposes.

Derivatives and Analogues of S 1 5 Methylthiophen 2 Yl Ethan 1 Amine

Synthesis of Structurally Modified Amine Analogues

The synthesis of analogues of (S)-1-(5-methylthiophen-2-yl)ethan-1-amine involves targeted modifications to its core components to probe structure-activity relationships and develop new functionalities.

The thiophene (B33073) ring is highly susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Halogenation, in particular, is a common modification strategy. The reactivity of thiophene towards electrophiles is significantly higher than that of benzene, allowing for facile substitution reactions. wikipedia.orgnih.gov Halogens can be introduced at specific positions on the thiophene ring to alter the electronic properties of the molecule or to serve as a handle for further functionalization through cross-coupling reactions. iust.ac.irjcu.edu.au

The 2- and 5-positions of the thiophene ring are particularly reactive. wikipedia.org Controlled halogenation can yield mono- or di-substituted products. For instance, various methods have been developed for the clean production of 2-bromo-, 2-chloro-, 2-iodothiophenes, as well as 2,5-dichloro- and 2,5-dibromothiophenes. iust.ac.ir Green synthesis methodologies have also been reported, utilizing reagents like copper (II) sulfate (B86663) pentahydrate and sodium halides in ethanol (B145695) to produce halogenated thiophenes with high yields. nih.gov

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives showcases the introduction of halogens onto a thiophene ring that is part of a larger amide structure. mdpi.com These modifications can include single or multiple substitutions with chlorine and bromine. mdpi.com

Table 1: Examples of Halogenation Reactions on Thiophene Derivatives

| Reactant Type | Reagents and Conditions | Product Type | Reference |

| Alkylthiophenes | Sulfuryl chloride in a polar solvent | Chloro-alkylthiophenes | jcu.edu.au |

| Alkylthiophenes | N-Bromosuccinimide (NBS) in DMF/chloroform | Bromo-alkylthiophenes | jcu.edu.auresearchgate.net |

| Alkylthiophenes | N-Iodosuccinimide (NIS) | Iodo-alkylthiophenes | jcu.edu.au |

| Thiophene | Potassium permanganate, Chloride (e.g., NaCl), acidic solution | 2-chlorothiophene or 2,5-dichlorothiophene | researchgate.net |

| 2-aminothiophene derivatives | Nicotinoyl chloride derivatives with halogen substituents | Halogenated N-(thiophen-2-yl) nicotinamides | mdpi.com |

Beyond halogenation, altering the position of the methyl group on the thiophene ring (e.g., moving it from the 5-position to the 3- or 4-position) or introducing other alkyl groups can be achieved through various synthetic routes, often involving metal-catalyzed cross-coupling reactions. jcu.edu.au

The ethanamine side chain offers multiple points for modification, including the amine nitrogen and the ethyl backbone. N-alkylation and N-acylation are common strategies to produce secondary or tertiary amines and amides, respectively. For example, reacting a primary thiophene-based amine with an alkyl halide can yield N-alkylated derivatives. Another approach involves reductive amination, where a thiophene aldehyde or ketone reacts with an amine to form an imine, which is then reduced to the corresponding amine.

Modifications can also include the introduction of other functional groups. For instance, the synthesis of 2-amino-2-(5-methylthiophen-2-yl)ethan-1-ol (B2605530) introduces a hydroxyl group to the side chain, converting the ethanamine into an amino alcohol. bldpharm.com Furthermore, precursor molecules with reactive groups on the side chain, such as N-(thienyl)-2-chloroacetamide, can undergo nucleophilic substitution with various reagents to create a diverse library of compounds with modified side chains. semanticscholar.org

Chiral diamines are a critical class of ligands in asymmetric catalysis. Thiophene-based chiral diamines can be synthesized through several methodologies. One effective route is the copper-catalyzed reductive coupling of imines. acs.org This method can involve the reaction of a thiophene-2-carboxaldehyde-derived imine with another imine in the presence of a copper catalyst and a silane (B1218182) reducing agent, yielding chiral diamine products with high diastereoselectivity. acs.org

Another strategy for synthesizing chiral 1,2-diamines involves the asymmetric α-addition of ketimines to aldimines, a reaction that can be catalyzed by copper(I)–bisphosphine complexes. nih.gov The use of chiral diamine ligands, such as derivatives of N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA), has proven effective in nickel-catalyzed asymmetric cross-coupling reactions, highlighting the importance of this structural motif in synthesis. orgsyn.org

Comparative Studies of Stereoselectivity and Activity of Analogues

The structural modifications introduced to the this compound framework can have a profound impact on the stereoselectivity and activity of the resulting analogues. When these chiral amines or their derivatives are used as ligands or catalysts in asymmetric reactions, even small structural changes can lead to significant differences in enantioselectivity.

Studies on "inherently chiral" thiophene-based oligomers have demonstrated outstanding enantioselection ability when used as electrode surfaces. nih.govresearchgate.net These materials can discriminate between the enantiomers of chiral probes in voltammetry experiments, showing large differences in peak potentials. nih.govresearchgate.net This enantiodiscrimination is a direct consequence of the chiral structure of the thiophene-based material. Chiral polythiophenes have also been shown to stereoselectively recognize chiral anions used as doping agents. rsc.org

In the context of medicinal chemistry, the manipulation of stereochemistry in thiophene-containing compounds has been shown to fine-tune their biological activity and selectivity. mdpi.com The specific spatial arrangement of substituents on the chiral center and the thiophene ring influences how the molecule interacts with its biological target, leading to variations in efficacy between different stereoisomers. This principle is fundamental in drug design and is exemplified by the development of highly selective biocatalysts, such as engineered transaminases, for the synthesis of single-enantiomer pharmaceutical ingredients. nih.gov

Incorporation into Complex Molecular Architectures

The this compound moiety and its analogues are valuable building blocks that can be incorporated into larger, more complex molecular architectures, including ligands for metal catalysis, polymers, and fused heterocyclic systems.

Thiophene derivatives are widely used as ligands in coordination chemistry. frontiersin.org The sulfur atom in the thiophene ring can coordinate to metal centers, and functional groups on the ring or side chains can provide additional binding sites. For example, thiophene-NPN ligands have been used to support rare-earth metal complexes for applications in polymerization catalysis. acs.org The specific substituents on the thiophene and the amine portions of the ligand strongly influence the performance of the resulting catalyst. acs.org

In materials science, chiral thiophene monomers are polymerized to create chiral polythiophenes. nih.govrsc.org These polymers are a class of π-conjugated materials with unique electronic and chiroptical properties. researchgate.net The polymerization can be achieved through chemical or electrochemical oxidation, and the resulting polymers can form stable, electroactive films. rsc.orgrsc.org

Furthermore, the thiophene ring is a key component in the synthesis of complex, fused-ring systems such as thienothiophenes, dithienothiophenes, and thienoindoles. acs.orgnih.gov These multi-ring structures are of interest for their applications in organic electronics. Synthetic strategies often involve intramolecular cyclization reactions, such as the palladium-catalyzed Buchwald-Hartwig amination, to form new rings fused to the initial thiophene core. nih.gov

Table 2: Examples of Complex Architectures Incorporating Thiophene Amines/Analogues

| Architecture Type | Synthetic Strategy | Application | Reference |

| Metal-Ligand Complexes | Coordination of thiophene-NPN ligands to rare-earth metals | Polymerization Catalysis | acs.org |

| Chiral Polythiophenes | Chemical or electrochemical oxidative polymerization of chiral thiophene monomers | Chiral Electrodes, Enantioselective Sensors | rsc.orgnih.gov |

| Thienoindole Systems | Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) | Organic Electronics, Medicinal Chemistry | nih.gov |

| Luminescent Nanocrystals | Use of thiophene derivatives as surface passivating ligands for perovskite nanocrystals | Optoelectronics, Lighting | frontiersin.org |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial production of chiral amines has traditionally relied on synthetic routes that are often lengthy, energy-intensive, and generate significant waste. openaccessgovernment.org The current focus is on developing greener and more economically viable methods.

Biocatalysis : A primary direction is the use of enzymes, such as transaminases (ATAs), which can produce chiral amines with exceptional enantioselectivity under mild conditions. rsc.org Researchers are exploring protein engineering and directed evolution to develop novel transaminases with improved stability and a broader substrate scope, potentially enabling the direct and efficient synthesis of thiophene-based amines from ketone precursors. nih.gov The use of tandem enzymatic cascades, combining, for example, an alcohol dehydrogenase with an amine dehydrogenase, represents a highly atom-economical approach to convert renewable bio-based alcohols directly into chiral amines, with water as the only byproduct. openaccessgovernment.org

Renewable Feedstocks : A significant goal is to move away from petroleum-based precursors. openaccessgovernment.org Research is underway to utilize bio-based molecules, which are rich in alcohol groups, as starting materials for amine synthesis. This aligns with the principles of green chemistry by reducing reliance on fossil fuels. openaccessgovernment.org

These sustainable approaches promise to make the synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine and related structures more efficient and environmentally benign.

Exploration of New Catalytic Applications

While established as a building block, the potential of this compound and its derivatives as organocatalysts is an area of active exploration. Chiral amines are crucial in many asymmetric reactions, and thiophene-containing ligands have shown promise in various metal-catalyzed transformations.

Asymmetric Synthesis : Research is focused on employing thiophene-based chiral ligands in transition-metal catalysis for reactions like the asymmetric oxidation of sulfides to produce chiral sulfoxides, which are important in pharmaceuticals. researchgate.net Novel chiral thiophene-based ligands are being designed and synthesized for use in a range of enantioselective transformations. researchgate.netrsc.org

Multicomponent Reactions : There is growing interest in developing multicatalytic "one-pot" processes that combine several reaction steps to increase efficiency and reduce waste. digitellinc.com A single catalyst system could, for instance, facilitate amide formation, reduction to an imine, and subsequent enantioselective addition to yield complex chiral amines. digitellinc.com Thiophene-based amines could serve as key components in designing such integrated catalytic systems.

The unique electronic properties of the thiophene (B33073) ring can influence the reactivity and selectivity of catalysts, opening doors to novel applications in synthesizing complex molecules. acs.org

Integration with Flow Chemistry and Mechanochemistry

Modern process chemistry is increasingly adopting continuous manufacturing technologies to improve safety, consistency, and efficiency over traditional batch processing. whiterose.ac.uk

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability. whiterose.ac.uk The synthesis of chiral amines using immobilized enzymes in packed bed reactors has been demonstrated to be highly efficient, significantly reducing reaction times. rsc.orgwhiterose.ac.uk Applying this technology to the production of this compound could lead to more streamlined and cost-effective manufacturing. whiterose.ac.uk

Mechanochemistry : This approach uses mechanical force, often through ball milling or twin-screw extrusion, to drive chemical reactions in the absence or near-absence of solvents. youtube.comrsc.org Recognized as a key green chemistry technology, mechanochemistry can reduce waste and enable the synthesis of molecules in highly concentrated or solid states. youtube.com The development of continuous mechanochemical processes, such as reactive extrusion, unites the benefits of flow chemistry and solvent-free synthesis, offering a transformative path for producing active pharmaceutical ingredients (APIs) and intermediates. youtube.com

The table below summarizes the key advantages of integrating these modern technologies.

| Technology | Key Advantages | Relevance to Chiral Amine Synthesis |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easy scalability, process automation. whiterose.ac.uk | Enables continuous production using immobilized catalysts (e.g., enzymes), leading to higher productivity and easier purification. rsc.org |

| Mechanochemistry | Reduced or eliminated solvent use, access to novel reactivity, energy efficiency. rsc.org | Offers a sustainable method for solid-state synthesis, reducing environmental impact and simplifying workup procedures. youtube.com |

Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for designing more effective catalysts. Advanced analytical techniques are being employed to probe catalytic cycles in real-time.

In Situ Spectroscopy : Techniques like Infrared (IR) and Raman spectroscopy, as well as X-ray Absorption Spectroscopy (XAS), allow researchers to observe the catalyst and reaction intermediates under actual operating conditions. numberanalytics.comabo.fi This provides invaluable data on the structure of active sites and the transformation pathways, helping to elucidate how a catalyst like a chiral thiophene amine facilitates a reaction. abo.fimdpi.com

Coupled Techniques : The combination of multiple techniques, such as coupling spectroscopic methods with mass spectrometry, provides a more complete picture of a catalyst's structure-activity relationship. hidenanalytical.com For instance, observing changes in the catalyst's molecular structure while simultaneously measuring product formation can reveal the key steps in the catalytic mechanism. hidenanalytical.com

The table below lists some advanced characterization techniques and the insights they provide.

| Technique | Information Provided |

| X-ray Absorption Spectroscopy (XAS) | Provides data on the local structure, coordination environment, and electronic state of atoms within the catalyst. mdpi.com |

| In Situ Infrared (IR) Spectroscopy | Identifies molecular vibrations, offering information on bonding and the structure of surface species and intermediates. numberanalytics.comabo.fi |

| In Situ Raman Spectroscopy | Complements IR spectroscopy, useful for studying catalyst structure and monitoring reactions in real-time. numberanalytics.commdpi.com |

| Electron Microscopy (TEM, SEM) | Reveals the morphology, size, and composition of catalyst materials. mdpi.comhidenanalytical.com |

Computational Design of Next-Generation Chiral Thiophene Amine Catalysts

Computational chemistry has become an indispensable tool in modern catalyst development, enabling the rational design of new catalysts with enhanced properties. rsc.org

Predictive Modeling : Using tools like Density Functional Theory (DFT), researchers can model reaction pathways, calculate transition state energies, and predict the enantioselectivity of a given catalyst. acs.org This allows for the in silico screening of numerous potential catalyst structures before committing to laboratory synthesis, saving significant time and resources.

Structure-Activity Relationships : Computational studies can elucidate the subtle electronic and steric factors that govern a catalyst's performance. By understanding how the structure of a chiral thiophene amine influences its catalytic activity, researchers can design next-generation catalysts with improved efficiency and selectivity for specific transformations. rsc.org This computational-driven approach accelerates the discovery of novel catalysts for challenging asymmetric syntheses. beilstein-journals.org

The future development of catalysts based on the this compound scaffold will likely involve a synergistic approach, combining computational design with advanced synthesis and characterization methods to unlock new catalytic potential.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine in laboratory settings?

The synthesis typically involves reductive amination of 5-methylthiophene-2-carboxaldehyde with a chiral amine precursor. A methodological approach includes:

- Reacting 5-methylthiophene-2-carboxaldehyde with (S)-α-methylbenzylamine under hydrogenation conditions (e.g., using NaBH₄ or Pd/C) to form the imine intermediate, followed by acid hydrolysis to yield the enantiopure amine .

- Alternative routes may use asymmetric catalysis with chiral ligands to directly obtain the (S)-enantiomer .

- Critical parameters: Solvent choice (e.g., ethanol/methanol), temperature control (25–50°C), and purification via column chromatography or recrystallization to achieve >98% purity .

Q. How can researchers characterize the enantiomeric purity of this compound?

Key techniques include:

- Chiral HPLC : Using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase to resolve enantiomers .

- Polarimetry : Measuring specific optical rotation ([α]D) and comparing to literature values for the (S)-enantiomer.

- X-ray crystallography : Resolving the crystal structure with programs like SHELXL to confirm absolute configuration .

- NMR spectroscopy : Analyzing diastereomeric derivatives (e.g., Mosher’s esters) for stereochemical confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data between enantiomers?

Discrepancies often arise from studies using racemic mixtures versus enantiopure samples. Methodological solutions include:

- Enantiomer-specific assays : Isolate (S)- and (R)-forms via preparative chiral HPLC and test separately in receptor-binding studies .

- Computational docking : Use molecular dynamics simulations to predict binding affinities of each enantiomer to targets (e.g., GPCRs or enzymes) .

- Meta-analysis : Compare datasets across studies while controlling for variables like purity (>99%) and assay conditions (e.g., pH, temperature) .

Q. How can computational modeling predict the pharmacodynamic properties of this compound?

Approaches include:

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methylthiophene’s electron density) with logP and bioavailability .

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting potential oxidation sites on the thiophene ring .

Q. What experimental designs are effective for studying metabolic stability?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Isotopic labeling : Use ¹⁴C-labeled amine to track metabolic pathways and identify metabolites .

- Cross-species comparison : Test stability in microsomes from multiple species to predict human pharmacokinetics .

Critical Analysis of Research Challenges

- Stereochemical Stability : The (S)-enantiomer may racemize under acidic/basic conditions. Mitigate by storing at −20°C in inert atmospheres .

- Biological Target Specificity : Conflicting reports on receptor binding may stem from off-target effects. Use CRISPR-edited cell lines to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.